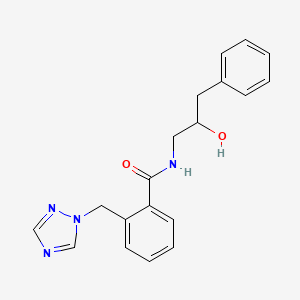![molecular formula C13H13ClN2O2 B7586608 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has shown promising results in various studies. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one is not fully understood. However, it is believed to act through different pathways depending on the target. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In oxidative stress, it has been shown to scavenge free radicals and reduce lipid peroxidation by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In oxidative stress, it has been shown to scavenge free radicals and reduce lipid peroxidation. It has also been shown to have anti-diabetic, anti-hypertensive, and anti-atherogenic effects.
实验室实验的优点和局限性
The advantages of using 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one in lab experiments include its easy synthesis, low toxicity, and wide range of biological activities. However, its limitations include its poor solubility in water and its instability in acidic and basic conditions.
未来方向
There are several future directions for the study of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action and identify new targets. Additionally, the development of new synthesis methods and the modification of the chemical structure may improve its solubility and stability. Finally, the use of animal models and clinical trials may provide further insight into its efficacy and safety.
合成方法
The synthesis of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been reported using different methods. One of the most common methods is the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and methyl ethyl ketone. The reaction mixture is then refluxed to obtain the final product. Another method involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethyl acrylate, followed by the reaction of the resulting compound with methyl hydrazinecarboxylate. The reaction mixture is then refluxed to obtain the final product.
科学研究应用
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been extensively studied for its scientific research application. It has shown promising results in various studies related to cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In oxidative stress research, it has been shown to scavenge free radicals and reduce lipid peroxidation.
属性
IUPAC Name |
2-[2-(3-chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-5-6-13(18)16(15-9)8-12(17)10-3-2-4-11(14)7-10/h2-7,12,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBKZCCXVLTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)




![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)


![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)